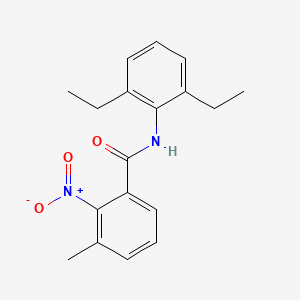![molecular formula C18H21N3O2S B5843939 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as compound A, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
科学的研究の応用
Compound A has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which could potentially be used as a therapeutic approach for cancer treatment.
作用機序
The mechanism of action of 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A is not fully understood, but it is believed to act as a protein kinase inhibitor. Specifically, it inhibits the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and survival. By inhibiting CK2 activity, 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A may disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially be used in the treatment of neurological disorders such as Alzheimer's disease. Additionally, 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One advantage of using 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A in lab experiments is its potential specificity for CK2 inhibition. This could allow researchers to study the specific effects of CK2 inhibition on cellular processes. Additionally, 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A has been found to have relatively low toxicity in vitro, which could make it a safer alternative to other protein kinase inhibitors.
One limitation of using 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A in lab experiments is its relatively low solubility in water. This could make it difficult to administer in vivo, and may limit its potential as a therapeutic agent. Additionally, the mechanism of action of 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A is not fully understood, which could make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A. Additionally, further studies are needed to fully understand the mechanism of action of 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A and its potential therapeutic applications. Finally, research could also focus on the development of more efficient synthesis methods for 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A and related 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamides.
合成法
Compound A can be synthesized by reacting 3-isobutoxybenzoic acid with thionyl chloride to form 3-isobutoxybenzoyl chloride. This intermediate is then reacted with 6-methyl-2-pyridinylamine and sodium carbonate to form the corresponding amide. The amide is then reacted with carbon disulfide and sodium hydroxide to form the carbonothioyl derivative of 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A.
特性
IUPAC Name |
3-(2-methylpropoxy)-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12(2)11-23-15-8-5-7-14(10-15)17(22)21-18(24)20-16-9-4-6-13(3)19-16/h4-10,12H,11H2,1-3H3,(H2,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRMTIXRSDLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5843865.png)
![3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5843866.png)



![4-methyl-3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5843889.png)

![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}propanohydrazide](/img/structure/B5843912.png)
![1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5843920.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)
